- Homogeneous versus Supported ONN Pincer-Type Gold and Palladium Complexes: Catalytic Activity, ChemSusChem, 2009, 2(7), 650-657
Cas no 92-66-0 (4-Bromobiphenyl)
Il 4-Bromobifenile (C12H9Br) è un composto aromatico bromurato, caratterizzato dalla presenza di un atomo di bromo in posizione para su uno degli anelli benzenici del bifenile. Questo composto si presenta come un solido cristallino incolore o bianco, con un punto di fusione compreso tra 85-89°C. La sua struttura bifenilica lo rende un intermedio versatile nella sintesi organica, particolarmente utile per reazioni di accoppiamento incrociato (ad esempio, Suzuki o Stille) grazie alla reattività del legame C-Br. La purezza elevata (>98%) e la stabilità chimica lo rendono adatto per applicazioni in ricerca e sviluppo di materiali avanzati, farmaci e liquidi cristallini. La sua solubilità in solventi organici comuni (toluene, THF) facilita l'utilizzo in condizioni di laboratorio standard.
4-Bromobiphenyl structure
Product Name:4-Bromobiphenyl
Numero CAS:92-66-0
MF:C12H9Br
MW:233.103862524033
MDL:MFCD00000100
CID:34655
PubChem ID:24862807
Update Time:2025-10-21
4-Bromobiphenyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Bromobiphenyl
- 4-Bromodiphenyl
- p-Bromodiphenyl
- 4-(4'-BROMOPHENYL)BENZENE
- 4-BROMO-1,1'-BIPHENYL
- BROMOBIPHENYL(4-)
- P-BROMOBIPHENYL
- PBB NO 3
- p-phenylbromobenzene
- 1-bromo-4-phenylbenzene
- 4-Bromobiphenyl Solution
- Biphenyl,4-bromo- (6CI,8CI)
- (4-Bromophenyl)benzene
- 4-Biphenylbromide
- 4-Biphenylyl bromide
- 4'-Bromobiphenyl
- NSC 406933
- PBB 3
- p-Biphenylyl bromide
- p-Phenylphenyl bromide
- 4-Bromo-1,1′-biphenyl (ACI)
- Biphenyl, 4-bromo- (6CI, 8CI)
- 4-Biphenyl bromide
- 4-Phenylbromobenzene
- 4′-Bromobiphenyl
- p-Bromophenylbenzene
- 1-bromo-4-phenylbenzene; 4-Bromo-biphenyl;
- Biphenyl, 4-bromo-
- CCRIS 5890
- PBB No. 3
- CS-D1553
- Biphenyl, 4bromo
- NSC-406933
- AC-10043
- 1-bromanyl-4-phenyl-benzene
- AG-219/25001498
- PS-7682
- 4-Bromobiphenyl (PBB 3)
- 4Bromodiphenyl
- EN300-91508
- DTXSID4024640
- STK050421
- 4Bromo1,1'biphenyl
- pPhenylphenyl bromide
- 4-Bromobiphenyl, 98%
- EINECS 202-176-6
- MLS002152887
- p-mono-bromobiphenyl
- NSC406933
- UNII-OE77OKH5BL
- 1,1'Biphenyl, 4bromo
- DA-60335
- MFCD00000100
- 1,1'-Biphenyl, 4-bromo-
- 4-brombiphenyl
- OE77OKH5BL
- AI3-08855
- 92-66-0
- Tox21_200254
- pBromobiphenyl
- 4-Brom-biphenyl
- 1-bromo-4-phenyl-benzene
- cid_7101
- 4-bromo biphenyl
- BROMOBIPHENYL, 4-
- CHEMBL1399688
- 4-Bromo-biphenyl
- 4-Bromobiphenyl, technical, >=90% (GC)
- NCGC00091652-02
- DTXCID804640
- Q27285606
- 4Biphenyl bromide
- SCHEMBL4691
- BDBM74259
- CAS-92-66-0
- CX1307
- SMR001224499
- PBB-No. 3 10 microg/mL in Cyclohexane
- 4-Monobromobiphenyl
- pBromodiphenyl
- AKOS000202545
- (4Bromophenyl)benzene
- 4-bromobipheny
- pPhenylbromobenzene
- NCGC00257808-01
- 4Biphenylyl bromide
- NS00003764
- Q-200446
- B1330
- HY-41826
- NCGC00091652-01
- Z57073675
- pBiphenylyl bromide
- DB-014961
-
- MDL: MFCD00000100
- Inchi: 1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- Chiave InChI: PKJBWOWQJHHAHG-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(C2C=CC=CC=2)=CC=1
- BRN: 1907453
Proprietà calcolate
- Massa esatta: 231.98900
- Massa monoisotopica: 231.989
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 141
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0A^2
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 0.9327
- Punto di fusione: 89.0 to 92.0 deg-C
- Punto di ebollizione: 310 °C(lit.)
- Punto di infiammabilità: Fahrenheit: >212 ° f
Celsius: >100 ° c - Indice di rifrazione: 1.6565 (estimate)
- Solubilità: dioxane: soluble1g/10 mL, clear, colorless to very faintly yellow
- Coefficiente di ripartizione dell'acqua: Insolubile
- Stabilità/Periodo di validità: Stable. Incompatible with oxidizing agents.
- PSA: 0.00000
- LogP: 4.11610
- Solubilità: Solubile in etanolo, etere, disulfuro di carbonio, benzene, tetracloruro di carbonio e acetone, leggermente solubili in acido acetico, insolubili in acqua.
4-Bromobiphenyl Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H302,H315,H318,H335,H400
- Dichiarazione di avvertimento: P261,P273,P280,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 3152 9/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 22-37/38-41-50/53
- Istruzioni di sicurezza: S22-S24/25-S37/39-S26
- RTECS:DV1750100
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- PackingGroup:Ⅲ
- TSCA:T
- Condizioni di conservazione:Store at room temperature
- Gruppo di imballaggio:II
- Frasi di rischio:R36/37/38
4-Bromobiphenyl Dati doganali
- CODICE SA:2902909090
- Dati doganali:
Codice doganale cinese:
2903999090Panoramica:
2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
4-Bromobiphenyl Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1330-250g |
4-Bromobiphenyl |
92-66-0 | 95.0%(GC) | 250g |
¥955.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1330-25g |
4-Bromobiphenyl |
92-66-0 | 95.0%(GC) | 25g |
¥145.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B081A-100g |
4-Bromobiphenyl |
92-66-0 | 97% | 100g |
¥133.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B081A-25g |
4-Bromobiphenyl |
92-66-0 | 97% | 25g |
¥45.0 | 2022-05-30 | |
| Fluorochem | 024187-25g |
4-Bromobiphenyl |
92-66-0 | 95% | 25g |
£20.00 | 2022-03-01 | |
| Fluorochem | 024187-100g |
4-Bromobiphenyl |
92-66-0 | 95% | 100g |
£62.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110579-250mg |
4-Bromobiphenyl |
92-66-0 | 250mg |
¥102.90 | 2023-09-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110578-100g |
4-Bromobiphenyl |
92-66-0 | 98% | 100g |
¥148.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110578-250g |
4-Bromobiphenyl |
92-66-0 | 98% | 250g |
¥280.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110578-25g |
4-Bromobiphenyl |
92-66-0 | 98% | 25g |
¥102.90 | 2023-09-04 |
4-Bromobiphenyl Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[(2S)-1-[[6-[2-(hydroxy-κO)phenyl]-2-pyridinyl-κN]methyl]-N… (MCM-41 supported) Solvents: o-Xylene , Water ; 24 h, 130 °C; cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[2-[6-[(1-pyrrolidinyl-κN)methyl]-2-pyridinyl-κN]phenolato-… Solvents: o-Xylene , Water ; 180 min, 130 °C; cooled
Riferimento
- New pyridine ONN-pincer gold and palladium complexes: synthesis, characterization and catalysis in hydrogenation, hydrosilylation and C-C cross-coupling reactions, Advanced Synthesis & Catalysis, 2007, 349(16), 2470-2476
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Dispiro[dibenzo[d,f][1,3,2]dioxaphosphepin-6,2′λ5-[1,3,5,2,4,6]triazatriphosphor… (palladium complex with dba ligand) Solvents: Toluene , Tetrahydrofuran ; 4 h, 110 °C
Riferimento
- Synthesis and characterization of a palladium(0) complex with cyclophosphazene bearing two diphenylphosphine ligands and application in Suzuki-Miyaura cross-coupling, Inorganica Chimica Acta, 2018, 482, 259-267
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
Riferimento
- Preparation of halogenated aromatic hydrocarbons catalyzed by nickel under visible light, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: 1908483-91-9 (polystyrene-supported) Solvents: Methanol ; 3 h, 25 °C
Riferimento
- Polystyrene-resin supported N-heterocyclic carbene-Pd(II) complex based on plant-derived theophylline: A reusable and effective catalyst for the Suzuki-Miyaura cross-coupling reaction of arenediazonium tetrafluoroborate salts with arylboronic acids, Journal of Organometallic Chemistry, 2016, 822, 62-66
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dichloro[2-[2-(hydroxyimino-κN)-1-phenylpropylidene]hydrazinecarbothioa… Solvents: Water ; 8 h, 70 °C
Riferimento
- Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in water, Comptes Rendus Chimie, 2012, 15(11-12), 945-949
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium (amphiphilic carbon sphere-supported) , Carbon Solvents: Water ; 1 h, 90 °C
Riferimento
- Palladium Nanoparticles on Amphiphilic Carbon Spheres: A Green Catalyst for Suzuki-Miyaura Reaction, Advanced Synthesis & Catalysis, 2011, 353(11-12), 1889-1896
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Palladium diacetate Solvents: Ethanol ; 10 min, rt
Riferimento
- Tamarindus indica seed ash extract for C-C coupling under added organics and volatile organic solvent-free conditions: a waste repurposing technique for Suzuki-Miyaura reaction, Environmental Science and Pollution Research, 2023, 30(28), 71430-71438
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Catalysts: Palladium Solvents: Water ; 8 h, rt
Riferimento
- A two-dimensional amide-linked covalent organic framework anchored Pd catalyst for Suzuki-Miyaura coupling reaction in the aqueous phase at room temperature, Tetrahedron Letters, 2020, 61(51),
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer (brominated or iodinated) Catalysts: Sodium nitrite Solvents: Acetonitrile ; 1 h, 80 °C
Riferimento
- ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagents, Tetrahedron Letters, 2019, 60(38),
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Poly[[2,2′-biquinoline]-4,4′-diylcarbonylimino(6-carboxy-1,3-phenylene)methylene… (palladium complex) Solvents: N-Methyl-2-pyrrolidone ; 6 h, 100 °C
Riferimento
- Polymer biquinolyl-containing complexes of Pd(II) as efficient catalysts for cyanation of aryl and vinyl halides with K4Fe(CN)6, New Journal of Chemistry, 2016, 40(12), 10465-10473
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silver Solvents: Water ; 10 h, 80 °C
Riferimento
- Fast synthesis of Ag-Pd@reduced graphene oxide bimetallic nanoparticles and their applications as carbon-carbon coupling catalysts, RSC Advances, 2014, 4(58), 30914-30922
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Poly(vinylpyrrolidone) Solvents: Ethanol , Water ; 5 h, rt
Riferimento
- Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/PVP, Tetrahedron Letters, 2008, 49(24), 3895-3898
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C
Riferimento
- Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts, Chemistry - A European Journal, 2022, 28(9),
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Palladium Solvents: Ethanol , Water ; 2.5 h, 50 °C
Riferimento
- Ionic chitosan Schiff bases supported Pd(II) and Ru(II) complexes; production, characterization, and catalytic performance in Suzuki cross-coupling reactions, International Journal of Biological Macromolecules, 2021, 184, 454-462
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ; 2.5 h, 50 °C
Riferimento
- Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in water, Applied Organometallic Chemistry, 2018, 32(3),
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 12 h, 80 °C
Riferimento
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes, RSC Advances, 2017, 7(2), 764-770
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3,5-Triazine, 2,4,6-tris[4-(bromomethyl)phenyl]-, polymer with 1,1′-methyleneb… (Pd complexes) Solvents: Dimethylformamide , Water ; 3 h, 100 °C
Riferimento
- Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene Polymers, Scientific Reports, 2014, 4,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[(2-phenyldiazenecarbothioic acid-κN2) 2-phenylhydrazide-κN1]pa… (polystyrene resin-supported) Solvents: Water ; 5 h, 70 °C
Riferimento
- A dithizone-functionalized polystyrene resin-supported Pd(II) complex as an effective catalyst for Suzuki, Heck, and copper-free Sonogashira reactions under aerobic conditions in water, Journal of Molecular Catalysis A: Chemical, 2013, 370, 152-159
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3-Benzenedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)t… Solvents: p-Xylene ; 2 h, 150 °C
Riferimento
- Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling Reaction, ACS Applied Materials & Interfaces, 2022, 14(45), 50923-50931
4-Bromobiphenyl Raw materials
- [1,1'-Biphenyl]-4-ylboronic acid
- 4-Bromobenzaldehyde
- 4-Iodobiphenyl
- [1,1'-Biphenyl]-4-diazonium
- Borane, dimethylphenyl-
- 1-Bromo-4-iodobenzene
- Phenylboronic acid
- Iodobenzene
- (4-bromophenyl)boronic acid
- Benzenediazonium, 4-bromo-
- Borate(1-),tetrafluoro-
- 1,4-Dibromobenzene
4-Bromobiphenyl Preparation Products
4-Bromobiphenyl Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:92-66-0)4-Bromobiphenyl
Numero d'ordine:sfd5913;1649124
Stato delle scorte:in Stock
Quantità:200kg/Company Customization
Purezza:99.9%/98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:92-66-0)4-溴代联苯
Numero d'ordine:LE1649124;LE5936
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:31
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:92-66-0)4-Bromobiphenyl
Numero d'ordine:A844301
Stato delle scorte:in Stock
Quantità:500g/1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:02
Prezzo ($):176.0/277.0
Email:sales@amadischem.com
4-Bromobiphenyl Letteratura correlata
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
92-66-0 (4-Bromobiphenyl) Prodotti correlati
- 17788-94-2(4,4''-Dibromo-p-terphenyl)
- 50670-49-0(4-Bromo-4'-methylbiphenyl)
- 1762-84-1(4-Bromo-p-terphenyl)
- 98905-03-4(3-Bromo-m-terphenyl)
- 7511-49-1(1,3,5-Tris(4-bromophenyl)benzene)
- 149248-33-9(1,1':4',1''-Terphenyl, 4-bromo-4''-methyl-)
- 56961-07-0(4'-Bromo-3-methylbiphenyl)
- 92-86-4(4,4'-Dibromobiphenyl)
- 80523-79-1(4,4'-Dibromobiphenyl-D8)
- 116941-52-7(4-Bromo-5'-phenyl-1,1':3',1''-terphenyl)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-66-0)4-Bromobiphenyl
Purezza:99.9%/98%
Quantità:200kg/Company Customization
Prezzo ($):Inchiesta/Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-66-0)4-溴代联苯
Purezza:99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta